(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate
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Overview
Description
(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with an acetylcarbamoyl group under controlled conditions to yield the desired chromen derivative. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Uniqueness
(2Z)-3-(acetylcarbamoyl)-2-[(2-methoxyphenyl)imino]-2H-chromen-7-yl acetate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups and chromen core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(acetylcarbamoyl)-2-(2-methoxyphenyl)iminochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12(24)22-20(26)16-10-14-8-9-15(28-13(2)25)11-19(14)29-21(16)23-17-6-4-5-7-18(17)27-3/h4-11H,1-3H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFOFWTLWNMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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